2-[(Tert-butylamino)methyl]-4-chlorophenol
Description
2-[(Tert-butylamino)methyl]-4-chlorophenol (CAS: 926211-20-3) is a chlorinated phenolic compound with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.70 g/mol . Structurally, it features a tert-butylamino group attached to a methylene bridge at the 2-position of a 4-chlorophenol backbone.
Key applications may include synthetic intermediates in medicinal chemistry or materials science, though detailed studies on its biological or industrial roles are sparse in publicly available literature.
Properties
IUPAC Name |
2-[(tert-butylamino)methyl]-4-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-11(2,3)13-7-8-6-9(12)4-5-10(8)14/h4-6,13-14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCWIDUSACNKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butylamino)methyl]-4-chlorophenol typically involves the reaction of 4-chlorophenol with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[(Tert-butylamino)methyl]-4-chlorophenol may involve large-scale reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butylamino)methyl]-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(Tert-butylamino)methyl]-4-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butylamino)methyl]-4-chlorophenol involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, modulating their activity. The phenolic group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
N-(2-(tert-Butylamino)-1-(4-chlorophenyl)-2-oxoethyl)-N-(4-methoxyphenyl)cinnamamide
- Molecular Formula : C₂₈H₂₉ClN₂O₃
- Molecular Weight : 476.187 g/mol
- Key Features :
- Synthesized via a multicomponent reaction involving 4-chlorobenzaldehyde, tert-butyl isocyanide, and cinnamic acid, yielding an 83% isolated product .
- Contains a cinnamamide moiety and 4-methoxyphenyl group, increasing steric bulk and lipophilicity compared to the target compound.
- Exhibits a higher melting point (156–158°C) due to extended conjugation and hydrogen-bonding capabilities .
Comparison :
- Synthesis Efficiency: Higher yield (83%) compared to typical yields for tert-butylamino derivatives, suggesting favorable reaction kinetics .
4-(2-(tert-Butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol
Comparison :
2-Chloro-4-(tert-pentyl)phenol
- Molecular Formula : C₁₁H₁₅ClO
- Molecular Weight : 198.69 g/mol
- Key Features: Features a tert-pentyl group instead of a tert-butylamino-methyl substituent, reducing nitrogen content and basicity. Lower molecular weight and simpler structure favor industrial applications (e.g., preservatives or surfactants) .
Comparison :
4-Nitro-2-(5′-chlorosalicylidenamino)diphenylamine
- Molecular Formula : C₁₉H₁₄ClN₃O₃
- Molecular Weight : 367.81 g/mol
- Key Features: Contains a nitro group and imine linkage, contributing to mutagenicity (reported mutation data) . Emits toxic NOₓ and Cl⁻ upon decomposition, posing hazards during handling .
Comparison :
- Safety Profile : The target compound lacks nitro groups, likely reducing toxicity risks.
- Thermal Stability: Decomposition products of the target compound are undocumented but presumed less hazardous than NOₓ .
Key Research Findings
- Synthetic Accessibility: Tert-butylamino derivatives are often synthesized via multicomponent reactions, with yields influenced by steric and electronic effects .
- Structure-Activity Relationships (SAR): The presence of chlorine enhances electrophilic reactivity, while tert-butylamino groups modulate solubility and target binding .
- Toxicity Trends : Nitro- and amine-containing analogs exhibit higher mutagenicity, emphasizing the need for structural optimization in drug design .
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